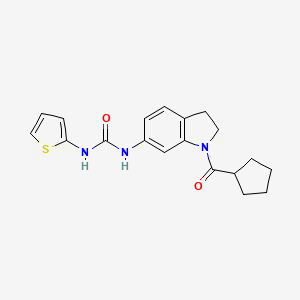

1-(1-(Cyclopentanecarbonyl)indolin-6-yl)-3-(thiophen-2-yl)urea

Descripción

Propiedades

IUPAC Name |

1-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2S/c23-18(14-4-1-2-5-14)22-10-9-13-7-8-15(12-16(13)22)20-19(24)21-17-6-3-11-25-17/h3,6-8,11-12,14H,1-2,4-5,9-10H2,(H2,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUMPHVKJHPCXKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)N2CCC3=C2C=C(C=C3)NC(=O)NC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(Cyclopentanecarbonyl)indolin-6-yl)-3-(thiophen-2-yl)urea typically involves the following steps:

Formation of the Indolin-6-yl Intermediate: The indolin-6-yl intermediate can be synthesized through a series of reactions starting from commercially available indole derivatives. This may involve steps such as nitration, reduction, and cyclization.

Cyclopentanecarbonylation: The indolin-6-yl intermediate is then reacted with cyclopentanecarbonyl chloride in the presence of a base such as triethylamine to form the cyclopentanecarbonyl indolin-6-yl derivative.

Urea Formation: The final step involves the reaction of the cyclopentanecarbonyl indolin-6-yl derivative with thiophen-2-yl isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Análisis De Reacciones Químicas

Types of Reactions

1-(1-(Cyclopentanecarbonyl)indolin-6-yl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the urea nitrogen atoms.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound.

Aplicaciones Científicas De Investigación

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical assays.

Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mecanismo De Acción

The mechanism of action of 1-(1-(Cyclopentanecarbonyl)indolin-6-yl)-3-(thiophen-2-yl)urea would depend on its specific biological or chemical target. Generally, urea derivatives can interact with proteins, enzymes, or receptors, leading to modulation of their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

The compound’s key structural features and their functional implications are compared below with related urea derivatives (Table 1) and discussed in detail.

Table 1: Structural and Physicochemical Properties of Selected Urea Derivatives

Core Structure Differences

- Indoline vs. Pyridine: The target compound’s indoline core introduces rigidity and planar aromaticity, which may improve binding to flat hydrophobic pockets in enzymes (e.g., kinases).

Substituent Effects on Bioactivity

- Thiophen-2-yl Moieties: Both the target compound and analogs (5h, 5j–5l) incorporate thiophen-2-yl groups, which are known to improve metabolic stability and modulate electron density in aromatic systems. For example, compound 5h (4-fluorophenyl/thiophene) showed moderate anticancer activity across 60 cell lines, suggesting that fluorine substitution may enhance cytotoxicity .

Pharmacokinetic Implications

- The cyclopentanecarbonyl group in the target compound may improve metabolic stability by resisting oxidative degradation, a feature observed in structurally related compounds (e.g., cyclopentanecarbonyl-pyrrolidine derivatives in ) .

- Pyridine-based analogs with electron-withdrawing groups (e.g., trifluoromethyl in 5e) demonstrate higher cytotoxicity, suggesting that the target compound’s indoline core could balance potency with reduced off-target effects .

Research Findings and Methodological Considerations

- Anticancer Activity Testing: Analogs in were evaluated using in vitro assays (e.g., MTT), a standard method for cytotoxicity screening .

- Synthetic Feasibility : The target compound’s indoline core may require multi-step synthesis compared to pyridine analogs, which are synthesized in yields of 55–69% .

Actividad Biológica

1-(1-(Cyclopentanecarbonyl)indolin-6-yl)-3-(thiophen-2-yl)urea is a synthetic organic compound belonging to the class of urea derivatives. Its unique molecular structure, which combines an indoline moiety with a cyclopentanecarbonyl group and a thiophene ring, has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Chemical Structure

The compound’s IUPAC name is 1-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-3-thiophen-2-ylurea. The molecular formula is , and its molecular weight is approximately 357.45 g/mol. The following table summarizes the key features of this compound:

| Property | Details |

|---|---|

| IUPAC Name | 1-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-3-thiophen-2-ylurea |

| Molecular Formula | |

| Molecular Weight | 357.45 g/mol |

Synthesis

The synthesis of this compound involves several key steps:

- Formation of Indolin Intermediate : Starting from commercially available indole derivatives, the indolin-6-yl intermediate is synthesized through nitration, reduction, and cyclization.

- Cyclopentanecarbonylation : The indolin intermediate reacts with cyclopentanecarbonyl chloride in the presence of a base to form the cyclopentanecarbonyl indolin derivative.

- Urea Formation : Finally, the cyclopentanecarbonyl indolin derivative reacts with thiophen-2-yl isocyanate to yield the desired urea compound.

Anticancer Potential

Recent studies have highlighted the anticancer potential of compounds similar to this compound. The indole scaffold is known for its ability to inhibit various cancer cell lines through multiple mechanisms:

- Inhibition of Kinases : Compounds with indole structures have shown significant binding affinities to receptor tyrosine kinases such as c-KIT, which is implicated in several cancers. For instance, hybrid compounds derived from indolin scaffolds have demonstrated potent activity against cancer cell lines by inhibiting kinases involved in tumor growth and metastasis .

- Mechanisms of Action :

Other Biological Activities

Beyond anticancer properties, urea derivatives like this compound may also exhibit:

- Antimicrobial Activity : Some derivatives have shown promise against bacterial strains due to their ability to disrupt bacterial cell walls.

- Anti-inflammatory Effects : Urea-based compounds are being explored for their potential to modulate inflammatory pathways .

Case Studies

Several studies have investigated related compounds:

- A study on similar indole derivatives revealed broad-spectrum anticancer activity against various human cancer cell lines, highlighting their potential as therapeutic agents .

- Research into urea-containing compounds has identified several candidates that demonstrated significant cytotoxicity against leukemia cells, showcasing the therapeutic promise of this chemical class .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.